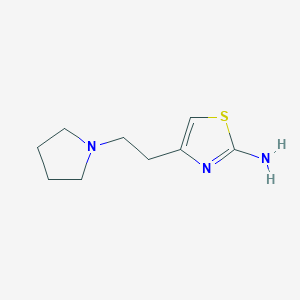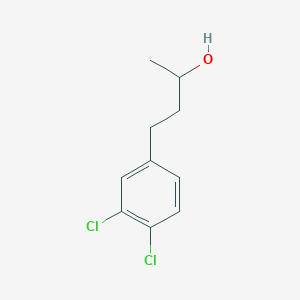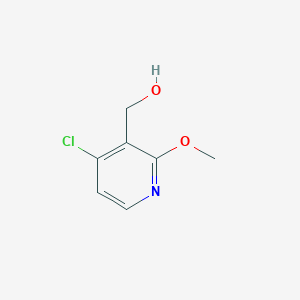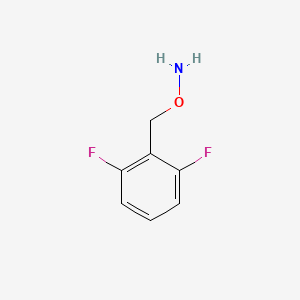
2-(2-Bromoethyl)-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromoethyl group at the 2-position and a methyl group at the 5-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene followed by the introduction of the bromoethyl group. The reaction typically requires the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azidoethyl or thioethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted thiophene.
Scientific Research Applications
2-(2-Bromoethyl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-methylthiophene involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)thiophene: Lacks the methyl group at the 5-position.
2-(2-Chloroethyl)-5-methylthiophene: Contains a chloroethyl group instead of a bromoethyl group.
2-(2-Iodoethyl)-5-methylthiophene: Contains an iodoethyl group instead of a bromoethyl group
Uniqueness
2-(2-Bromoethyl)-5-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl or iodoethyl groups, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9BrS |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-methylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3 |
InChI Key |
GYGABVLGQGREHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)





![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)


